molecular formula C11H19N5O7 B14251659 L-Asparaginylglycyl-L-serylglycine CAS No. 427889-28-9

L-Asparaginylglycyl-L-serylglycine

Cat. No.: B14251659
CAS No.: 427889-28-9
M. Wt: 333.30 g/mol
InChI Key: NEVIWTGPVRMKMI-WDSKDSINSA-N
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Description

L-Asparaginylglycyl-L-serylglycine is a tetrapeptide comprising asparagine (Asn), glycine (Gly), serine (Ser), and glycine residues. Peptides with asparagine and serine residues often participate in hydrogen bonding and post-translational modifications, influencing stability and interactions .

Properties

CAS No.

427889-28-9

Molecular Formula

C11H19N5O7

Molecular Weight

333.30 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C11H19N5O7/c12-5(1-7(13)18)10(22)14-2-8(19)16-6(4-17)11(23)15-3-9(20)21/h5-6,17H,1-4,12H2,(H2,13,18)(H,14,22)(H,15,23)(H,16,19)(H,20,21)/t5-,6-/m0/s1

InChI Key

NEVIWTGPVRMKMI-WDSKDSINSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)C(=O)N

Canonical SMILES

C(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Asparaginylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid (L-asparagine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Subsequent Amino Acids: Glycine, L-serine, and glycine are sequentially added using coupling reagents like HBTU or DIC.

    Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: L-Asparaginylglycyl-L-serylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.

    Oxidation: Oxidative modifications, particularly at the serine residue.

    Substitution: Amino acid substitution reactions to modify the peptide sequence.

Common Reagents and Conditions:

    Hydrolysis: Enzymes like proteases or acidic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed:

    Hydrolysis: Individual amino acids or shorter peptide fragments.

    Oxidation: Oxidized forms of the peptide.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Asparaginylglycyl-L-serylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Asparaginylglycyl-L-serylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, protein synthesis, and metabolic pathways. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

L-Leucine, L-asparaginyl-L-methionyl-L-threonyl-L-lysyl-L-leucyl-L-glutaminyl-L-leucyl-L-alanyl

  • Molecular Formula: Not explicitly stated (estimated from molecular weight: 1030.58 g/mol).
  • Key Properties :
    • Density: 1.229 g/cm³ .
    • Boiling Point: 1446.6±65.0 °C .
    • PSA (Polar Surface Area): 428.55 Ų .
  • Comparison: This decapeptide has a significantly larger molecular weight and higher polarity (PSA >400 Ų) compared to this compound, likely reducing membrane permeability.

L-Seryl-L-asparaginyl-L-leucyl-L-lysyl-L-leucyl-L-prolyl-L-lysylglycyl-L-isoleucyl-L-leucine

  • Molecular Formula : C₅₀H₉₁N₁₃O₁₃ .
  • Molecular Weight : 1082.34 g/mol .
  • Comparison: This nonapeptide contains multiple hydrophobic residues (leucine, isoleucine) and charged lysine side chains. Its extended structure may facilitate interactions with lipid bilayers or protein receptors, unlike the shorter, more polar this compound .

L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine

  • Molecular Formula : C₂₉H₄₆N₈O₉ .
  • Molecular Weight : ~674.73 g/mol (calculated).
  • Key Properties : Contains phenylalanine (aromatic) and valine (hydrophobic), which could enhance binding to hydrophobic pockets in enzymes or receptors. The asparagine residue aligns with the target compound, suggesting shared glycosylation or recognition sites .

L-Prolyl-L-alanylglycine

  • Molecular Formula: Not explicitly stated (tripeptide: Pro-Ala-Gly).
  • Key Properties: Simpler structure with proline, which introduces conformational rigidity.

Structural and Functional Analysis

Amino Acid Composition

  • This compound : Asn-Gly-Ser-Gly.
  • Contrasts :
    • : Contains methionine (sulfur) and glutamine (amide), enabling redox activity and cross-linking.
    • : Abundance of leucine/lysine enhances hydrophobicity and cationic charge.
    • : Phenylalanine introduces aromaticity, enabling π-π stacking.

Physicochemical Properties

Property This compound (Hypothetical) L-Leucine-Decapeptide L-Seryl-L-asparaginyl... L-Prolyl-L-alanylglycine
Molecular Weight (g/mol) ~360 (estimated) 1030.58 1082.34 ~270 (estimated)
PSA (Ų) ~150 (estimated) 428.55 Not Available ~100 (estimated)
Density (g/cm³) Not Available 1.229 Not Available Not Available

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